1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate
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Overview
Description
1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate is a chemical compound with the molecular formula C5H11NO4. It is also known by other names such as 2-ethyl-2-nitropropanediol and 2-ethyl-2-nitro-1,3-propanediol . This compound is characterized by its nitro group and its diol structure, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate typically involves the nitration of 2-ethyl-1,3-propanediol. The reaction conditions often require the use of nitric acid and a suitable solvent under controlled temperature conditions to ensure the selective nitration of the compound . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.
Chemical Reactions Analysis
1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and acyl chlorides for esterification. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate involves its interaction with molecular targets through its nitro and hydroxyl groups. The nitro group can undergo redox reactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
1,3-Propanediol, 2-ethyl-2-nitro-, dicarbanilate can be compared with similar compounds such as:
2-Nitro-2-methyl-1,3-propanediol: Similar structure but with a methyl group instead of an ethyl group.
1,3-Propanediol, 2-ethyl-2-(hydroxymethyl)-: Contains a hydroxymethyl group instead of a nitro group.
2-Methyl-2-nitro-1,3-propanediol: Similar nitro group but with a different alkyl substitution
These comparisons highlight the unique properties of this compound, such as its specific reactivity and applications in various fields.
Properties
CAS No. |
73972-42-6 |
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Molecular Formula |
C19H21N3O6 |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
[2-nitro-2-(phenylcarbamoyloxymethyl)butyl] N-phenylcarbamate |
InChI |
InChI=1S/C19H21N3O6/c1-2-19(22(25)26,13-27-17(23)20-15-9-5-3-6-10-15)14-28-18(24)21-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
UAWBYGNSXYRDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC(=O)NC1=CC=CC=C1)(COC(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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